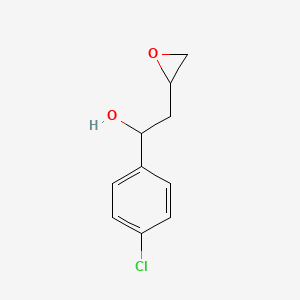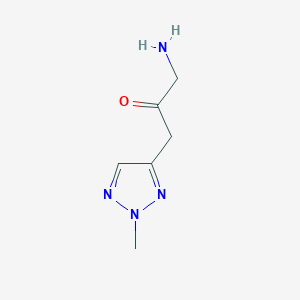
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one is a heterocyclic compound featuring a triazole ring. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one typically involves a multi-step process. . This reaction involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction conditions often include the use of copper(I) salts as catalysts and can be carried out under mild conditions, making it suitable for industrial production .
Análisis De Reacciones Químicas
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, which are crucial for its biological activity . These interactions can disrupt the function of enzymes and receptors, leading to antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one can be compared to other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with enhanced activity.
Trazodone: An antidepressant that also contains a triazole ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C6H10N4O |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
1-amino-3-(2-methyltriazol-4-yl)propan-2-one |
InChI |
InChI=1S/C6H10N4O/c1-10-8-4-5(9-10)2-6(11)3-7/h4H,2-3,7H2,1H3 |
Clave InChI |
QGAUONCSCDQOPE-UHFFFAOYSA-N |
SMILES canónico |
CN1N=CC(=N1)CC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


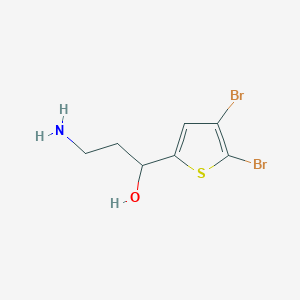
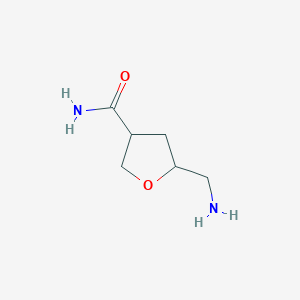

![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
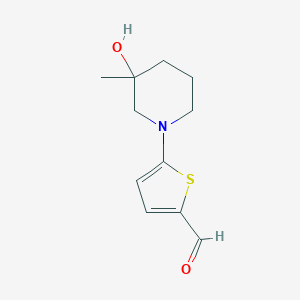
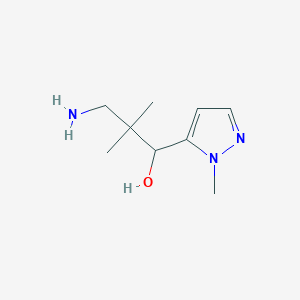
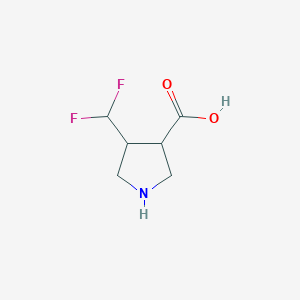
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)
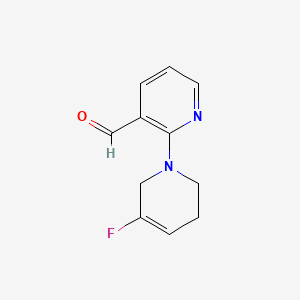
![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
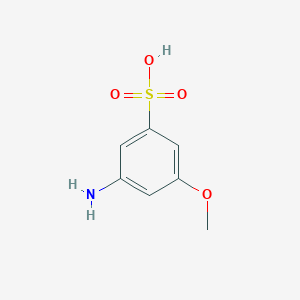
![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)
